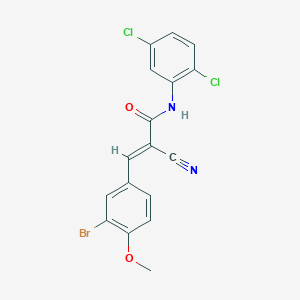
(E)-3-(3-bromo-4-methoxyphenyl)-2-cyano-N-(2,5-dichlorophenyl)prop-2-enamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-3-(3-bromo-4-methoxyphenyl)-2-cyano-N-(2,5-dichlorophenyl)prop-2-enamide, also known as BRD-73954, is a chemical compound with potential therapeutic applications. It belongs to the class of enamide derivatives and has been studied extensively for its biochemical and physiological effects.
作用机制
The mechanism of action of (E)-3-(3-bromo-4-methoxyphenyl)-2-cyano-N-(2,5-dichlorophenyl)prop-2-enamide involves the inhibition of various signaling pathways that are involved in cell proliferation, inflammation, and neurodegeneration. It has been shown to inhibit the activity of STAT3, a transcription factor that plays a key role in cancer cell proliferation and inflammation. This compound also inhibits the activity of GSK3β, a kinase that is involved in the pathogenesis of neurodegenerative diseases.
Biochemical and Physiological Effects:
This compound exhibits various biochemical and physiological effects such as inhibition of cell proliferation, induction of apoptosis, inhibition of pro-inflammatory cytokines, and neuroprotection. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. It also exhibits anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. Furthermore, this compound has been shown to have neuroprotective effects in neurodegenerative diseases by inhibiting the activity of GSK3β.
实验室实验的优点和局限性
(E)-3-(3-bromo-4-methoxyphenyl)-2-cyano-N-(2,5-dichlorophenyl)prop-2-enamide has several advantages for lab experiments such as its high potency and selectivity towards its target proteins. It also exhibits good pharmacokinetic properties such as good oral bioavailability and low toxicity. However, its limitations include its high cost and the lack of long-term safety data.
未来方向
There are several future directions for the study of (E)-3-(3-bromo-4-methoxyphenyl)-2-cyano-N-(2,5-dichlorophenyl)prop-2-enamide. One potential area of research is the development of more potent and selective analogs of this compound for the treatment of cancer, inflammation, and neurodegenerative diseases. Another area of research is the identification of new targets for this compound and the elucidation of its mechanism of action. Furthermore, the long-term safety and efficacy of this compound need to be studied in preclinical and clinical trials before it can be used as a therapeutic agent.
合成方法
The synthesis of (E)-3-(3-bromo-4-methoxyphenyl)-2-cyano-N-(2,5-dichlorophenyl)prop-2-enamide involves a multi-step process that includes the reaction of 3-bromo-4-methoxybenzaldehyde with malononitrile in the presence of ammonium acetate and acetic acid to yield 3-(3-bromo-4-methoxyphenyl)-2-cyanoacrylonitrile. This intermediate is then reacted with 2,5-dichlorobenzamide in the presence of potassium carbonate and DMF to yield the final product, this compound.
科学研究应用
(E)-3-(3-bromo-4-methoxyphenyl)-2-cyano-N-(2,5-dichlorophenyl)prop-2-enamide has been studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurological disorders. It has been shown to inhibit the growth of cancer cells in vitro and in vivo by inducing apoptosis and inhibiting cell proliferation. It also exhibits anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. Furthermore, this compound has been studied for its potential neuroprotective effects in neurodegenerative diseases such as Alzheimer's and Parkinson's.
属性
IUPAC Name |
(E)-3-(3-bromo-4-methoxyphenyl)-2-cyano-N-(2,5-dichlorophenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11BrCl2N2O2/c1-24-16-5-2-10(7-13(16)18)6-11(9-21)17(23)22-15-8-12(19)3-4-14(15)20/h2-8H,1H3,(H,22,23)/b11-6+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHSVFKVLLBOEOB-IZZDOVSWSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=C(C#N)C(=O)NC2=C(C=CC(=C2)Cl)Cl)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C(\C#N)/C(=O)NC2=C(C=CC(=C2)Cl)Cl)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11BrCl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(4-fluorophenyl)-N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]cyclopropane-1-carboxamide](/img/structure/B2913117.png)
![6-[(3-chlorobenzoyl)amino]-N-(4-fluorobenzyl)chromane-3-carboxamide](/img/structure/B2913118.png)
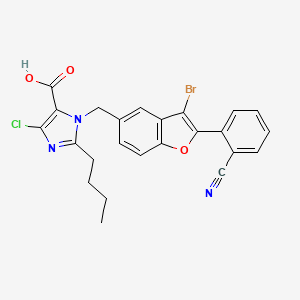
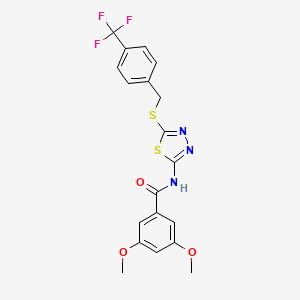
![6-amino-1',3-dimethylspiro[2H-pyrano[2,3-c]pyrazole-4,4'-piperidine]-5-carbonitrile](/img/structure/B2913123.png)
![Ethyl 2-(1-[(4-methoxyphenyl)sulfonyl]-1H-pyrrolo[2,3-B]pyridin-3-YL)-2-oxoacetate](/img/structure/B2913125.png)
![(2-Methyl-5,6,7,8-tetrahydro-benzo[4,5]thieno[2,3-d]pyrimidin-4-ylsulfanyl)acetic acid](/img/structure/B2913126.png)


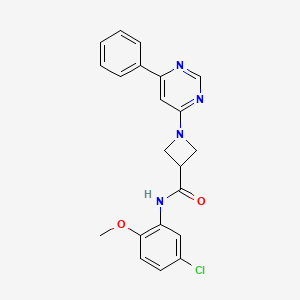
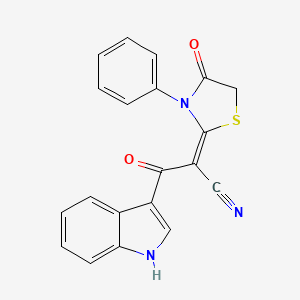
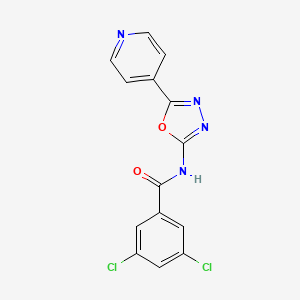

![2-{[(3-Methoxyphenyl)methyl]amino}-1,1-diphenylethan-1-ol hydrochloride](/img/structure/B2913140.png)